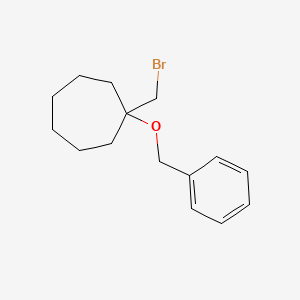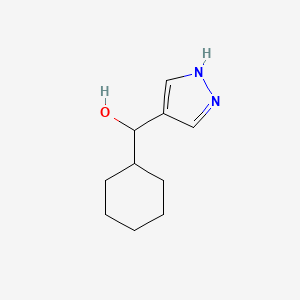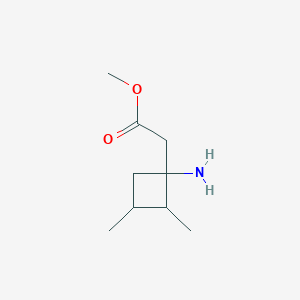
1-(tert-Butoxy)-1-(iodomethyl)-4-methylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butoxy)-1-(iodomethyl)-4-methylcyclohexane is an organic compound that belongs to the class of cyclohexanes. It features a cyclohexane ring substituted with a tert-butoxy group, an iodomethyl group, and a methyl group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(tert-Butoxy)-1-(iodomethyl)-4-methylcyclohexane can be synthesized through a multi-step process involving the following key steps:
Formation of the cyclohexane ring: Starting from a suitable precursor, the cyclohexane ring is formed through cyclization reactions.
Introduction of the tert-butoxy group: The tert-butoxy group can be introduced via nucleophilic substitution reactions using tert-butyl alcohol and a suitable leaving group.
Introduction of the iodomethyl group: The iodomethyl group can be introduced through halogenation reactions, typically using iodine and a suitable halogenating agent.
Introduction of the methyl group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing by-products. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(tert-Butoxy)-1-(iodomethyl)-4-methylcyclohexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The iodomethyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Elimination: Elimination reactions can be used to form double bonds within the cyclohexane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Elimination: Strong bases such as sodium ethoxide can be used for elimination reactions.
Major Products Formed:
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of dehalogenated or demethylated products.
Substitution: Formation of substituted cyclohexane derivatives.
Elimination: Formation of alkenes within the cyclohexane ring.
Aplicaciones Científicas De Investigación
1-(tert-Butoxy)-1-(iodomethyl)-4-methylcyclohexane has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for potential pharmacological properties and as a building block for drug development.
Material Science: Studied for its potential use in the development of novel materials with unique properties.
Chemical Biology: Used in the study of biological processes and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of 1-(tert-Butoxy)-1-(iodomethyl)-4-methylcyclohexane depends on the specific reactions it undergoes. In general, the compound can act as a nucleophile or electrophile in various chemical reactions. The tert-butoxy group can stabilize reaction intermediates, while the iodomethyl group can serve as a leaving group in substitution reactions. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparación Con Compuestos Similares
1-(tert-Butoxy)-1-(iodomethyl)-4-methylcyclohexane can be compared with other similar compounds, such as:
1-(tert-Butoxy)-1-(chloromethyl)-4-methylcyclohexane: Similar structure but with a chloromethyl group instead of an iodomethyl group.
1-(tert-Butoxy)-1-(bromomethyl)-4-methylcyclohexane: Similar structure but with a bromomethyl group instead of an iodomethyl group.
1-(tert-Butoxy)-1-(hydroxymethyl)-4-methylcyclohexane: Similar structure but with a hydroxymethyl group instead of an iodomethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties compared to its analogs.
Propiedades
Fórmula molecular |
C12H23IO |
|---|---|
Peso molecular |
310.21 g/mol |
Nombre IUPAC |
1-(iodomethyl)-4-methyl-1-[(2-methylpropan-2-yl)oxy]cyclohexane |
InChI |
InChI=1S/C12H23IO/c1-10-5-7-12(9-13,8-6-10)14-11(2,3)4/h10H,5-9H2,1-4H3 |
Clave InChI |
KVDRLLMHUZUTGK-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)(CI)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![{2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13061549.png)



![1,2,3,5,6,7-Hexahydrobenzo[f]pyrido[3,2,1-ij]quinoline](/img/structure/B13061570.png)

